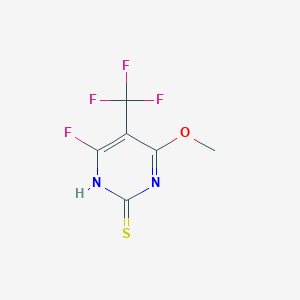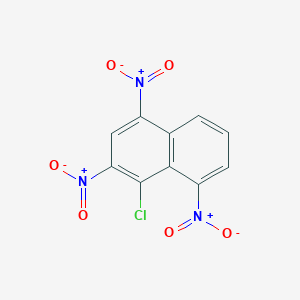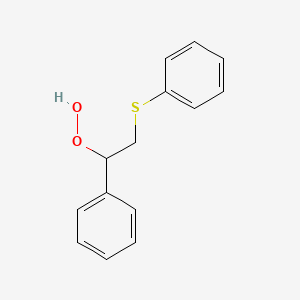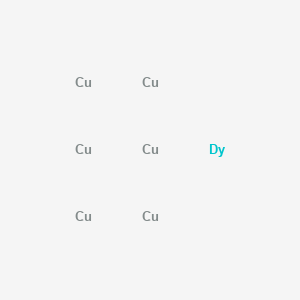
Copper;dysprosium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;dysprosium is a heterometallic complex compound that combines copper and dysprosium. This compound is of significant interest due to its unique electrical and magnetic properties, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of copper;dysprosium involves the creation of a heterometallic complex. One method includes the reaction of copper(II) acetate with dysprosium(III) nitrate in the presence of acetylacetone and methanol. The resulting compound, tetrakis-µ3-(methoxy)(methanol)-pentakis(acetylacetonato)(tricopper(II), dysprosium(III)), has the composition [Cu3Dy(AA)5(OCH3)4CH3OH], where HAA = H3C–C(O)–CH2–C(O)–CH3 .
Industrial Production Methods: Industrial production of this compound compounds may involve electrolytic extraction. For instance, dysprosium can be extracted on a copper electrode through potentiostatic electrolysis in a eutectic mixture of lithium chloride and potassium chloride. This process results in the formation of various copper-dysprosium intermetallic compounds .
Chemical Reactions Analysis
Types of Reactions: Copper;dysprosium undergoes several types of chemical reactions, including:
Oxidation: Copper and dysprosium can react with oxygen to form oxides.
Reduction: Dysprosium(III) can be reduced to dysprosium(II) under specific conditions.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as zinc or sodium.
Substitution: Various ligands like halides or organic molecules.
Major Products:
Oxides: Copper(II) oxide, dysprosium(III) oxide.
Reduced Forms: Dysprosium(II) compounds.
Substituted Complexes: New heterometallic complexes with different ligands
Scientific Research Applications
Copper;dysprosium compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions.
Biology: Potential use in biological sensors due to their unique electrical properties.
Medicine: Investigated for use in medical imaging and as therapeutic agents.
Industry: Employed in the development of advanced materials for electronics, such as semiconductors and thermistors
Mechanism of Action
The mechanism of action of copper;dysprosium compounds involves several pathways:
Electron Transfer: The copper ions can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components.
Magnetic Interactions: Dysprosium’s magnetic properties can influence the behavior of the compound in magnetic fields, making it useful in magnetic sensors and devices.
Comparison with Similar Compounds
Copper;terbium: Another heterometallic complex with similar magnetic properties.
Copper;holmium: Known for its high magnetic moment.
Copper;erbium: Used in optical applications due to its unique luminescent properties.
Uniqueness of Copper;dysprosium: this compound stands out due to its combination of high electrical conductivity and significant magnetic properties. This makes it particularly valuable in applications requiring both properties, such as advanced sensors and electronic devices .
Properties
CAS No. |
95771-50-9 |
|---|---|
Molecular Formula |
Cu6Dy |
Molecular Weight |
543.8 g/mol |
IUPAC Name |
copper;dysprosium |
InChI |
InChI=1S/6Cu.Dy |
InChI Key |
QCMKEVFQFVGOQK-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


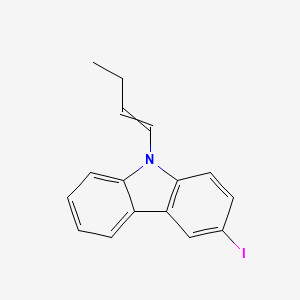
![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)
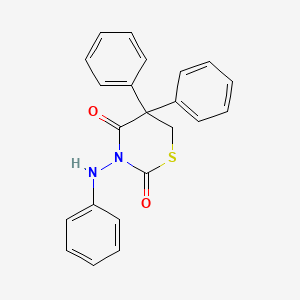
![3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B14345072.png)
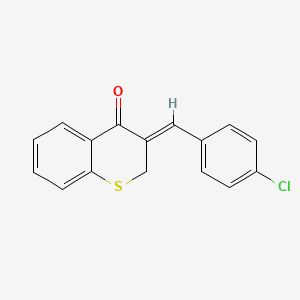
![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)
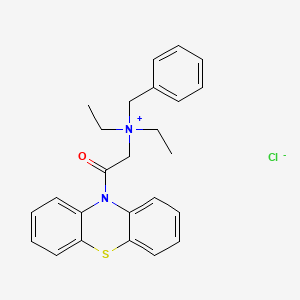
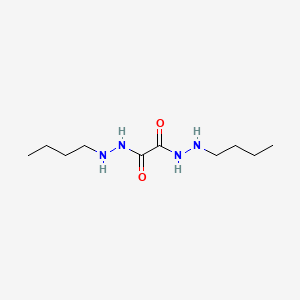
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)
